molecular formula C15H24N2O4 B13492849 Tert-butyl 4-(1-cyano-2-ethoxy-2-oxoethyl)piperidine-1-carboxylate

Tert-butyl 4-(1-cyano-2-ethoxy-2-oxoethyl)piperidine-1-carboxylate

Cat. No.: B13492849
M. Wt: 296.36 g/mol
InChI Key: IYIQMVZDWBEPTA-UHFFFAOYSA-N
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Description

Tert-butyl 4-(1-cyano-2-ethoxy-2-oxoethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H22N2O4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its piperidine ring structure, which is a common feature in many biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(1-cyano-2-ethoxy-2-oxoethyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with ethyl cyanoacetate under basic conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(1-cyano-2-ethoxy-2-oxoethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions[][3].

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions[][3].

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as amines, oxo derivatives, and substituted piperidine carboxylates[3][3].

Scientific Research Applications

Tert-butyl 4-(1-cyano-2-ethoxy-2-oxoethyl)piperidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-(1-cyano-2-ethoxy-2-oxoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function by binding to the active site or allosteric sites. This interaction can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperidine-1-carboxylate
  • N-Boc-4-piperidineacetaldehyde

Uniqueness

Tert-butyl 4-(1-cyano-2-ethoxy-2-oxoethyl)piperidine-1-carboxylate is unique due to its cyano group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C15H24N2O4

Molecular Weight

296.36 g/mol

IUPAC Name

tert-butyl 4-(1-cyano-2-ethoxy-2-oxoethyl)piperidine-1-carboxylate

InChI

InChI=1S/C15H24N2O4/c1-5-20-13(18)12(10-16)11-6-8-17(9-7-11)14(19)21-15(2,3)4/h11-12H,5-9H2,1-4H3

InChI Key

IYIQMVZDWBEPTA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C#N)C1CCN(CC1)C(=O)OC(C)(C)C

Origin of Product

United States

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